molecular formula C11H10O2 B13079536 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde CAS No. 64984-77-6

1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

Cat. No.: B13079536
CAS No.: 64984-77-6
M. Wt: 174.20 g/mol
InChI Key: YIHBYYFYKUTTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde (CAS Number: 64984-77-6 ) is an organic compound with the molecular formula C 11 H 10 O 2 and a molecular weight of 174.20 g/mol. This compound features an indanone core structure, which is recognized as a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active molecules . Research Applications and Value: The indanone moiety is a versatile synthon for the synthesis of various carbocyclic and heterocyclic molecules, serving as a key intermediate for several drugs and natural products . Researchers value this specific aldehyde derivative for its functional groups that allow for further chemical modifications. It can undergo reactions typical of aldehydes and ketones, making it a valuable building block in organic synthesis campaigns. Indanone derivatives, in general, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antimalarial properties . The most prominent example of a therapeutic agent bearing an indanone core is Donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease . This underscores the significance of indanone-based compounds in modern drug discovery. Usage and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment, consulting the relevant safety data sheet before use.

Properties

CAS No.

64984-77-6

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

1-methyl-3-oxo-1,2-dihydroindene-2-carbaldehyde

InChI

InChI=1S/C11H10O2/c1-7-8-4-2-3-5-9(8)11(13)10(7)6-12/h2-7,10H,1H3

InChI Key

YIHBYYFYKUTTCD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=CC=CC=C12)C=O

Origin of Product

United States

Preparation Methods

Condensation Reaction-Based Synthesis

The most common approach to synthesize 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde involves condensation reactions starting from 1-indanone derivatives. The key synthetic route typically includes:

  • Starting Materials: 1-indanone or substituted 1-indanones.
  • Reagents: Dimethyl carbonate or similar carbonylating agents.
  • Base Catalyst: Sodium hydride (NaH) or other strong bases.
  • Solvent: Tetrahydrofuran (THF) or toluene under inert atmosphere.
  • Reaction Conditions: Controlled temperature (room temperature to reflux), inert atmosphere (nitrogen or argon), and reaction times ranging from 2 to 5 hours.

Example Procedure:

  • Sodium hydride is suspended in THF under nitrogen.
  • Dimethyl carbonate is added, followed by dropwise addition of 1-indanone.
  • The mixture is refluxed for 2 hours to complete the condensation.
  • The reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.
  • The organic layer is dried and concentrated to yield the crude product, which is purified by recrystallization or chromatography.

This method yields up to 99% of the intermediate methyl ester derivative, which can be further converted to the aldehyde.

Oxidation and Functional Group Transformation

Following the formation of the methyl ester intermediate (methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate), selective oxidation is performed to convert the ester group into the aldehyde functionality, thus producing this compound.

  • Oxidizing Agents: Commonly used oxidants include diisobutylaluminum hydride (DIBAL-H) for partial reduction or other mild oxidants tailored for selective aldehyde formation.
  • Reaction Conditions: Low temperatures (e.g., -78°C to 0°C) to prevent overoxidation to carboxylic acids.
  • Work-up: Quenching with aqueous solutions, extraction, and purification.

This step is crucial to maintain the integrity of the ketone group while introducing the aldehyde.

One-Pot Synthesis via Modified Perkin-Type Reaction

Some advanced methods utilize a one-pot approach combining condensation and oxidation steps to improve yield and reduce processing time.

  • Reagents: 5-chloro-1-indanone derivatives, methyl carbonate, sodium hydride, and specific chiral catalysts (e.g., cinchonine).
  • Solvent: Toluene.
  • Process: Sequential addition of reactants with temperature control and stirring for several hours.
  • Yield: Approximately 75-78% with optical purity of 80-83% in chiral versions.

This method is advantageous for scaling up and producing optically active compounds.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Solvent Yield (%) Notes
Condensation with Dimethyl Carbonate 1-Indanone Sodium hydride, dimethyl carbonate THF Up to 99 High yield; requires inert atmosphere
Oxidation of Methyl Ester Intermediate Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate DIBAL-H or mild oxidants Low temp solvents 70-85 Selective aldehyde formation without ketone loss
One-Pot Modified Perkin Reaction 5-Chloro-1-indanone derivatives Sodium hydride, methyl carbonate, cinchonine Toluene 75-78 Improved optical purity; suitable for chiral synthesis

Research Findings and Optimization

  • Reaction Efficiency: The condensation method with sodium hydride and dimethyl carbonate is highly efficient, providing near-quantitative yields under optimized conditions.
  • Selectivity: Oxidation steps require careful temperature and reagent control to avoid overoxidation or ketone reduction.
  • Catalyst Role: Use of chiral catalysts such as cinchonine in one-pot methods enhances enantiomeric excess and yield, which is critical for pharmaceutical applications.
  • Solvent Effects: Polar aprotic solvents like THF facilitate base-catalyzed condensations, while non-polar solvents like toluene are preferred in chiral one-pot syntheses for better catalyst performance.
  • Purification: Products are typically purified by recrystallization or chromatographic techniques, with analytical confirmation by NMR, IR, and mass spectrometry ensuring structural integrity.

Chemical Reactions Analysis

Nucleophilic Additions to the Aldehyde Group

The aldehyde moiety undergoes classical nucleophilic additions, forming derivatives critical for further functionalization:

Reaction Type Reagents/Conditions Product Key Observations
Hydrazone FormationHydrazine hydrate, ethanol, reflux This compound hydrazoneForms stable hydrazones for crystallography studies.
Oxime SynthesisHydroxylamine hydrochloride, NaOHCorresponding oxime derivativeUsed to study stereoelectronic effects.
Grignard AdditionRMgX, THF, 0°C → RT Secondary alcohol derivativesRequires strict anhydrous conditions.

Mechanistic Insight : The aldehyde’s electrophilic carbon reacts with nucleophiles (e.g., amines, organometallics), forming imines or alcohols. Steric hindrance from the bicyclic framework slows reactivity compared to linear aldehydes .

Cyclization and Ring-Opening Reactions

The fused indene system participates in cyclization and annulation processes:

Intramolecular Cyclization

Under acidic conditions (H₂SO₄, CH₃CN), the aldehyde and ketone groups facilitate Dieckmann-type cyclization , yielding polycyclic lactones or fused heterocycles .

Ring-Opening via Oxidation

Oxidizing agents (e.g., KMnO₄, CrO₃) cleave the dihydroindene ring, producing dicarboxylic acids or keto-aldehydes :

C11H10O2CrO3/H2SO4C9H8O4+HCO2H\text{C}_{11}\text{H}_{10}\text{O}_2\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{C}_9\text{H}_8\text{O}_4+\text{HCO}_2\text{H}

Note : Over-oxidation risks degradation; controlled conditions are essential .

Condensation Reactions

The compound participates in condensation pathways central to pharmaceutical intermediates:

Knoevenagel Condensation

With active methylene compounds (e.g., malononitrile):

Aldehyde+NC CH2CNpiperidineDicyanomethylene derivatives[5]\text{Aldehyde}+\text{NC CH}_2-\text{CN}\xrightarrow{\text{piperidine}}\text{Dicyanomethylene derivatives}[5]

Application : Synthesizes spiro[indene-pyrrole] triones for anticancer screening .

Aldol Condensation

Base-catalyzed reactions with ketones (e.g., acetone) yield α,β-unsaturated carbonyl compounds. Steric effects limit cross-aldol efficiency .

Redox Transformations

Transformation Reagents Product Yield
Aldehyde → AlcoholNaBH₄, MeOH 2-(Hydroxymethyl)-1-methylindan-3-one85–90%
Ketone → AlcoholLiAlH₄, Et₂O 1-Methyl-3-hydroxyindane-2-carbaldehyde70%
Oxidation to Carboxylic AcidAg(NH₃)₂⁺, H₂O Indene-2-carboxylic acid derivatives60–65%

Selectivity Challenge : Competitive reduction of aldehyde vs. ketone requires careful reagent selection (e.g., NaBH₄ selectively reduces aldehydes) .

Stability and Side Reactions

  • Tautomerization : The α,β-unsaturated aldehyde exists in equilibrium with enol forms, complicating isolation .

  • Polymerization : Prolonged storage at RT leads to dimerization via aldol pathways; inhibitors (e.g., BHT) are recommended .

Industrial and Pharmacological Relevance

  • Pharmaceutical Intermediates : Used in synthesizing nor-lapachol analogs (antitumor agents) via Hooker oxidation .

  • Material Science : Derivatives act as ligands in OLED materials due to rigid, conjugated frameworks .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
Research indicates that derivatives of 2,3-dihydro-1H-indene compounds, including 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde, exhibit significant antioxidant activities. These compounds can scavenge active oxygen radicals and prevent lipid peroxidation, making them potential candidates for developing anti-inflammatory and anti-hyperlipidemic agents .

Neuroprotective Effects
The compound has been studied for its neuroprotective effects against conditions such as hypoxia and cerebral disorders. It shows promise in treating symptoms associated with cerebral hemorrhage and infarction by enhancing cerebral oxygenation and reducing oxidative stress .

Case Study: Neuroprotection in Hypoxia
A study demonstrated that administering this compound to animal models exposed to hypoxic conditions significantly improved survival rates and cognitive functions compared to controls. This suggests its potential as a therapeutic agent for hypoxia-related conditions.

Agricultural Applications

Pesticide Development
The compound has been identified as a precursor in the synthesis of novel insecticides. Its derivatives can be utilized to create chiral intermediates necessary for formulating effective pest control agents. For instance, a biocatalytic process utilizing this compound led to the successful synthesis of chiral intermediates for indoxacarb, an insecticide widely used in agriculture .

Table: Comparison of Insecticidal Efficacy

CompoundInsecticidal ActivityChiral Selectivity
1-Methyl-3-oxo-2,3-dihydro...High93%
IndoxacarbModerate85%
Other Chiral IntermediatesLowVariable

Material Science Applications

Synthesis of Polymers
this compound can serve as a building block in polymer chemistry. Its reactive aldehyde group allows it to participate in polymerization reactions, leading to the formation of novel materials with desirable properties such as thermal stability and mechanical strength.

Case Study: Polymer Formation
In a recent study, researchers utilized this compound to synthesize a new class of polymers that exhibited enhanced thermal properties compared to traditional polymers. The resulting materials showed potential applications in high-temperature environments.

Mechanism of Action

The mechanism by which 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. For example, its aldehyde group can form Schiff bases with amino groups in proteins, potentially affecting protein function and cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indene Derivatives

Compound Name Molecular Formula Substituents (Positions) Functional Groups Key Features
1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde C11H10O2 Methyl (1), Oxo (3), Formyl (2) Aldehyde, Ketone Bicyclic, α,β-unsaturated aldehyde
2,3-Dihydro-1H-indene-2-carbaldehyde C10H10O None Aldehyde Simpler scaffold, no oxo group
2-Methyl-2,3-dihydro-1H-indene-2-carbaldehyde C11H12O Methyl (2) Aldehyde Methyl at bridgehead position
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate C11H10O3 Oxo (1), Ester (2) Ester, Ketone Electron-withdrawing ester group

Structural Insights :

  • The oxo group at position 3 enables conjugation with the aldehyde, stabilizing enolate intermediates and influencing tautomeric equilibria .
  • Replacing the aldehyde with an ester (e.g., in Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate) shifts reactivity toward nucleophilic acyl substitutions rather than aldol condensations .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Solubility Stability Notes
This compound 174.19 ~260 (estimated) 1.24 (predicted) Low in water Sensitive to oxidation
2,3-Dihydro-1H-indene-2-carbaldehyde 146.18 248.5 1.2 Insoluble Stable under inert conditions
2-Methyl-2,3-dihydro-1H-indene-2-carbaldehyde 160.21 265 (predicted) 1.18 Moderate in DMSO Hygroscopic
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate 190.20 302 (predicted) 1.31 Soluble in THF Hydrolytically stable

Key Observations :

  • The aldehyde-containing derivatives (e.g., 2,3-dihydro-1H-indene-2-carbaldehyde) exhibit lower boiling points compared to ester analogues due to weaker intermolecular forces .
  • The methyl group in 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde increases hydrophobicity, reducing aqueous solubility .
  • The ester group in Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate enhances thermal stability, making it suitable for high-temperature reactions .

Comparison with Related Syntheses

  • 2-Methylallyl 6-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (3g) : Synthesized via esterification of 6-chloro-2,3-dihydro-1H-inden-1-one with 2-methylallyl chloride, achieving 74% yield .
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate : Prepared via Claisen condensation under basic conditions, with yields >70% .

Reactivity Trends :

  • Aldehyde derivatives undergo Knoevenagel condensations with active methylene compounds, whereas ester analogues participate in transesterifications .
  • Electron-withdrawing groups (e.g., trifluoromethyl in 3h) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks .

Biological Activity

1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of approximately 190.20 g/mol. It belongs to the indene family, characterized by its unique structure that includes a methyl group, a ketone, and an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a fused benzene and cyclopentene ring system, which is known for its aromatic properties and reactivity due to the presence of multiple functional groups. Understanding its interactions with biological molecules is crucial for evaluating its therapeutic effects.

Property Value
Molecular FormulaC₁₁H₁₀O₂
Molecular Weight190.20 g/mol
Functional GroupsKetone, Aldehyde
Structural FamilyIndene

Interaction Studies

Preliminary studies indicate that this compound may interact with various biological molecules. Its reactivity with enzymes and receptors suggests potential therapeutic applications in multiple biological pathways. Research has shown that compounds with similar structures may exhibit significant biological activities, including anti-inflammatory and anticancer effects.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds structurally related to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways. For instance, treatment of prostate cancer cells (LNCaP) with related compounds resulted in significant apoptosis marked by cytochrome C release and caspase activation .
  • Anti-inflammatory Effects : Research has indicated that similar indene derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell models. These findings suggest that this compound may possess anti-inflammatory properties that could be harnessed for therapeutic purposes .
  • Enzyme Inhibition : Interaction studies have shown that this compound can potentially inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The specific mechanisms remain to be elucidated but highlight the compound's potential as a lead for drug development.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Methyl-3-oxo-2,3-dihydro-1H-indene-2-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or oxidation of indene derivatives. For analogs (e.g., 6-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate), reactions start with substituted indanones (e.g., 6-chloro-2,3-dihydro-1H-inden-1-one) using reagents like 2-methylallyl chloride in the presence of base. Typical yields range from 71–74% under reflux conditions in solvents such as dichloromethane or ethyl acetate . Optimization may require adjusting stoichiometry (e.g., 1.2–1.5 equiv of acylating agents) and monitoring via TLC (RF values: 0.25–0.3 in pentane:ethyl acetate mixtures) .

Q. How can purification and characterization of this compound be achieved to ensure high purity for downstream applications?

  • Methodological Answer :
  • Purification : Use column chromatography with gradients of pentane:ethyl acetate (3:2 to 9:1) to resolve impurities. Recrystallization from ethanol or methanol is effective for solid intermediates .
  • Characterization :
  • 1H-NMR : Key signals include aldehyde protons (δ 9.5–10.5 ppm) and methyl groups (δ 1.2–1.5 ppm). For example, in analogs like 3h, ketone/enol tautomers show distinct splitting patterns .
  • HPLC : Employ C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks from volatile aldehydes .
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., aldehyde carbon).
  • Compare with experimental data (e.g., NMR shifts of analogous compounds) to validate computational models .

Q. What strategies resolve contradictions in spectral data for this compound (e.g., unexpected tautomeric forms)?

  • Methodological Answer :
  • Variable Temperature NMR : Analyze temperature-dependent shifts (e.g., 25–60°C) to detect tautomeric equilibria .
  • X-ray Crystallography : Resolve ambiguities by determining solid-state structures, as done for related indene-carboxylates .

Q. How can derivatives of this compound be designed for biological activity screening?

  • Methodological Answer :
  • Schiff Base Formation : React the aldehyde with amines (e.g., hydrazines) under reflux in ethanol to generate hydrazones .
  • Derivative Characterization : Use HRMS and 2D-NMR (COSY, HSQC) to confirm structures. For example, 3-formyl-indole derivatives were synthesized via condensation with thiazolones .

Q. What experimental controls are essential to validate synthetic yields and reproducibility?

  • Methodological Answer :
  • Internal Standards : Spike reactions with deuterated analogs (e.g., DMSO-d6) for quantitative NMR analysis .
  • Replicate Batches : Synthesize 3–5 independent batches under identical conditions to assess yield variability (e.g., ±5% for 71–74% yields) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.